molecular formula C22H27N5O4 B2656952 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 898432-76-3

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2656952
CAS RN: 898432-76-3
M. Wt: 425.489
InChI Key: RKJWBPWFUBVTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide, commonly known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Scientific Research Applications

Antitubercular Activity

The search for potent anti-tubercular agents is crucial due to the global burden of tuberculosis (TB). While pyrazinamide is a first-line drug used in TB therapy, novel compounds are continually explored. The structural features of our compound suggest potential anti-TB activity. Further studies could investigate its efficacy against Mycobacterium tuberculosis .

Tyrosine Kinase Inhibition

Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases. Our compound’s structural complexity resembles imatinib, and understanding its kinase inhibition potential could be valuable. Structural characterization beyond its piperazin-1-ium salt form would enhance our knowledge .

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-16-6-8-17(9-7-16)20(26-12-10-25(2)11-13-26)15-23-21(28)22(29)24-18-4-3-5-19(14-18)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWBPWFUBVTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(3-nitrophenyl)oxalamide

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